3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro-
Overview
Description
3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is a versatile organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the third position, a dimethylamino group at the second position, and a fluorine atom at the sixth position. It is widely used in chemical synthesis and serves as a valuable building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(dimethylamino)pyridine and fluorinated reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 2-(dimethylamino)-6-fluoro-.
Reduction: 3-Pyridinemethanol, 2-(dimethylamino)-6-fluoro-.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with amino acids in proteins, thereby modulating their activity. The presence of the fluorine atom enhances the compound’s reactivity and selectivity in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the dimethylamino and fluorine substituents.
2-(Dimethylamino)pyridine: Lacks the carboxaldehyde and fluorine substituents.
6-Fluoro-3-pyridinecarboxaldehyde: Lacks the dimethylamino substituent.
Uniqueness
3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is unique due to the presence of all three substituents (dimethylamino, fluorine, and carboxaldehyde) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(dimethylamino)-6-fluoropyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJNXULPLFAERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445631 | |
Record name | 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193481-62-8 | |
Record name | 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.